N-(3-chloro-4-methylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide
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Overview
Description
This compound, with the systematic name N-(3-chloro-4-methylphenyl)-2-{2-[(2-methoxyethyl)amino]-4,7-dioxo-1,4,5,6,7,8-hexahydropyrido[2,3-d]pyrimidin-6-yl}acetamide , belongs to the class of heterocyclic organic molecules. Its molecular formula is C₁₈H₂₀ClN₅O₄ with a molecular weight of approximately 403.83 g/mol .
Preparation Methods
Synthetic Routes: The synthetic preparation of this compound involves several steps. One common approach is through the condensation of appropriate precursors. specific synthetic routes and reaction conditions are proprietary and may vary depending on the manufacturer or research group.
Industrial Production Methods: The industrial-scale production of this compound typically involves optimization of the synthetic route for efficiency, yield, and purity. Large-scale synthesis may employ continuous flow processes or batch reactions, with rigorous quality control measures.
Chemical Reactions Analysis
Reactivity:
Benzylic Position Reactivity: Due to the benzylic position (adjacent to the aromatic ring), this compound can undergo various reactions.
Free Radical Bromination: N-bromosuccinimide (NBS) can selectively brominate the benzylic position, forming a succinimidyl radical that abstracts a hydrogen atom .
NBS: Used for bromination.
Base-Catalyzed Hydrolysis: For cleavage of amide bonds.
Reductive Amination: Employed for introducing the amino group.
Acetylation: To protect or modify functional groups.
Major Products: The major products depend on the specific reactions performed. Bromination yields the corresponding brominated derivative, while hydrolysis results in the carboxylic acid and amine products.
Scientific Research Applications
This compound finds applications in various fields:
Medicine: Investigated for potential therapeutic properties due to its unique structure.
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for interactions with biological targets.
Mechanism of Action
The exact mechanism of action remains an active area of research. It likely involves interactions with specific receptors, enzymes, or cellular pathways. Further studies are needed to elucidate its precise effects.
Comparison with Similar Compounds
Similar compounds include benzimidazoles and other heterocyclic derivatives .
Remember that this compound’s applications and properties may evolve as research progresses
Properties
Molecular Formula |
C19H22ClN5O4 |
---|---|
Molecular Weight |
419.9 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-[2-(2-methoxyethylamino)-4,7-dioxo-3,5,6,8-tetrahydropyrido[2,3-d]pyrimidin-6-yl]acetamide |
InChI |
InChI=1S/C19H22ClN5O4/c1-10-3-4-12(9-14(10)20)22-15(26)8-11-7-13-16(23-17(11)27)24-19(25-18(13)28)21-5-6-29-2/h3-4,9,11H,5-8H2,1-2H3,(H,22,26)(H3,21,23,24,25,27,28) |
InChI Key |
ALSCJGCISRUKAK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2CC3=C(NC2=O)N=C(NC3=O)NCCOC)Cl |
Origin of Product |
United States |
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